molecular formula C9H16N2S B183651 N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine CAS No. 892593-13-4

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine

Cat. No.: B183651
CAS No.: 892593-13-4
M. Wt: 184.3 g/mol
InChI Key: AQFCIMZHLZBDBG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine is an organic compound that belongs to the class of diamines This compound features a thienylmethyl group attached to the nitrogen atom of an ethanediamine backbone, with two methyl groups attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine typically involves the reaction of 3-thienylmethyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The thienylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienylmethyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potential applications in materials science and pharmaceuticals.
  • Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.

Biology

  • Antimicrobial Properties : Research indicates that N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation into its mechanisms of action against cancer cells.

Medicine

  • Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent for various diseases. The compound's ability to interact with biological targets could lead to novel treatments for conditions such as infections or tumors.

Industry

  • Materials Development : In industrial applications, this compound is utilized in creating new materials and as an intermediate in pharmaceutical synthesis and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(3-thienylmethyl)-1,3-propanediamine
  • N,N-Dimethyl-N’-(2-thienylmethyl)-1,2-ethanediamine
  • N,N-Dimethyl-N’-(4-thienylmethyl)-1,2-ethanediamine

Uniqueness

N,N-Dimethyl-N’-(3-thienylmethyl)-1,2-ethanediamine is unique due to the specific positioning of the thienylmethyl group on the nitrogen atom of the ethanediamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N,N-Dimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H20Cl2N2S
  • Molecular Weight : 271.24 g/mol
  • Functional Groups : The compound contains both amine and thienyl functionalities, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various pharmacological effects.

Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is crucial for regulating metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially influencing neurotransmission and other signaling pathways.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures often possess significant antibacterial and antifungal properties. For instance, a study highlighted the effectiveness of thienyl derivatives against various microbial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Initial findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. Case studies have reported on thienyl-containing compounds demonstrating cytotoxic effects against several cancer cell lines .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Synthesis and Biological ActivityIdentified potential anticancer properties through apoptosis induction in cancer cells.
Pharmacological ApplicationsExplored use as an enzyme inhibitor in metabolic pathways.

Notable Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of thienyl derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships.
  • Anticancer Activity : In vitro studies indicated that this compound could induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a lead compound for anticancer drug development .

Properties

IUPAC Name

N',N'-dimethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-11(2)5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,4-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCIMZHLZBDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406047
Record name N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892593-13-4
Record name N~1~,N~1~-Dimethyl-N~2~-[(thiophen-3-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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